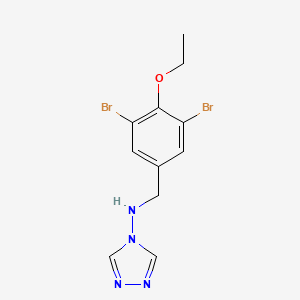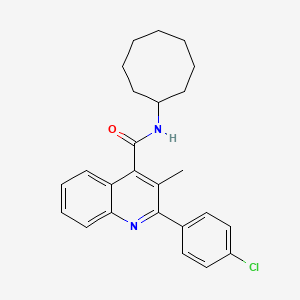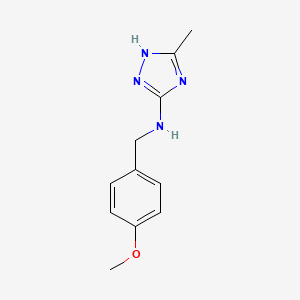
N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a benzyl group substituted with bromine and ethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The starting material, 4-ethoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent to introduce bromine atoms at the 3 and 5 positions of the benzyl ring.
Formation of Triazole Ring: The brominated intermediate is then reacted with hydrazine hydrate to form the triazole ring. This step involves cyclization and the formation of the triazole ring structure.
Amine Substitution: The final step involves the substitution of the triazole ring with an amine group, typically using a suitable amine reagent under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atoms in the benzyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine: has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and substituted benzyl group allow it to bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine: can be compared with other similar compounds, such as:
N-(3,5-dibromo-4-ethoxybenzyl)ethanamine: This compound has a similar benzyl group but lacks the triazole ring, resulting in different chemical and biological properties.
N-(3,5-dibromo-4-ethoxybenzyl)-2-(1,3-thiazol-4-yl)ethanamine:
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12Br2N4O |
|---|---|
Molecular Weight |
376.05 g/mol |
IUPAC Name |
N-[(3,5-dibromo-4-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C11H12Br2N4O/c1-2-18-11-9(12)3-8(4-10(11)13)5-16-17-6-14-15-7-17/h3-4,6-7,16H,2,5H2,1H3 |
InChI Key |
WFPFSPNVHWXHRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNN2C=NN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-methyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B15152620.png)
![N-[4-(4-methoxyphenoxy)phenyl]-5-nitro-1-benzofuran-3-carboxamide](/img/structure/B15152634.png)

![1-[2-Methyl-6-(propan-2-yl)phenyl]-3-phenylthiourea](/img/structure/B15152643.png)
![1,3-dimethyl-5-{[(1-phenylbutyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15152649.png)
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B15152654.png)

![3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B15152673.png)
![4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B15152677.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B15152680.png)
![N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B15152697.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15152718.png)
![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B15152725.png)
![1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B15152729.png)
